molecular formula C7H6N2O3 B13269067 6-Amino-5-formylnicotinic acid

6-Amino-5-formylnicotinic acid

Cat. No.: B13269067
M. Wt: 166.13 g/mol
InChI Key: XYUHIGCGECKWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-formylnicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an amino group at the 6th position and a formyl group at the 5th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-formylnicotinic acid can be achieved through several synthetic routes. One common method involves the formylation of 6-amino-nicotinic acid using formic acid or formic acid derivatives under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formylation process.

Another synthetic route involves the use of 5-formyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-formylnicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 6-Amino-5-carboxynicotinic acid.

    Reduction: 6-Amino-5-hydroxymethylnicotinic acid.

    Substitution: Various substituted nicotinic acid derivatives depending on the substituent introduced.

Scientific Research Applications

6-Amino-5-formylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-formylnicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-carboxynicotinic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    6-Amino-5-hydroxymethylnicotinic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.

    6-Amino-5-methylnicotinic acid: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

6-Amino-5-formylnicotinic acid is unique due to the presence of both an amino group and a formyl group on the nicotinic acid ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

6-amino-5-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-6-5(3-10)1-4(2-9-6)7(11)12/h1-3H,(H2,8,9)(H,11,12)

InChI Key

XYUHIGCGECKWBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.